3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to the transporter proteins and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation . This interaction can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-((2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of human equilibrative nucleoside transporters and shares structural similarities with 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has shown high selectivity for resistant Plasmodium falciparum and is structurally related to piperazine derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorophenyl and sulfonyl groups. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-17-8-4-5-9-19(17)28(26,27)25-14-12-24(13-15-25)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJDHQZEQBKWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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